N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide
Description
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a hybrid structure incorporating both benzenesulfonyl and thiophene moieties. The molecule consists of a central ethyl chain substituted with a benzenesulfonyl group and a thiophen-2-yl group, with the thiophene-2-sulfonamide moiety attached to the nitrogen atom.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S4/c18-24(19,13-6-2-1-3-7-13)15(14-8-4-10-22-14)12-17-25(20,21)16-9-5-11-23-16/h1-11,15,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTSCLLNPVDJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonyl chlorides under basic conditions. The reaction may proceed as follows:
Formation of the Intermediate: Thiophene-2-sulfonyl chloride reacts with 2-thienyl ethylamine in the presence of a base such as triethylamine.
Final Product Formation: The intermediate is then reacted with phenylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide with structurally and functionally related sulfonamide derivatives from the literature.
Structural Analogues
Physicochemical Properties
- Molecular Weight and Polarity: The benzenesulfonyl-thiophenylethyl substituent in the target compound increases molecular weight (~452 g/mol estimated) compared to simpler analogues like N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (~260 g/mol) . This may reduce solubility in aqueous media.
- LogP Values : The hydrophobic benzenesulfonyl group likely increases LogP (estimated ~3.5) compared to derivatives with polar substituents (e.g., 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide, LogP ~2.1) .
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a benzenesulfonyl moiety, which contribute to its unique chemical properties. Its molecular formula is C14H15N3O4S3, and it has a molecular weight of approximately 385.48 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus (MRSA) | 31.25 - 62.5 |
| Escherichia coli | 125 - 250 |
| Enterococcus faecalis | 62.5 - 125 |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity. It has been tested against various fungal strains with the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 62.5 - 125 |
| Aspergillus niger | 125 - 250 |
The antifungal mechanism is believed to involve interference with cell wall synthesis and membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, thus disrupting essential biochemical pathways.
- Biofilm Disruption : It has shown moderate-to-good antibiofilm activity against MRSA and other strains, suggesting that it can prevent bacterial colonization on surfaces .
- Interaction with Receptors : The compound may modulate receptor activity, influencing cellular responses to external stimuli.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated that this compound outperformed several standard antibiotics in inhibiting MRSA growth. -
Antifungal Activity Assessment :
Another research article focused on the antifungal properties of this compound against clinical isolates of Candida species. It was found that the compound exhibited significant antifungal activity, comparable to established antifungals like fluconazole . -
Mechanistic Insights :
A detailed mechanistic study revealed that the compound inhibits bacterial growth by targeting ribosomal RNA synthesis, thereby blocking protein production necessary for bacterial survival.
Q & A
Q. What are the common synthetic routes for N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis involves a multi-step approach:
- Step 1: Formation of the benzenesulfonyl-thiophene intermediate via nucleophilic substitution using benzenesulfonyl chloride and thiophene derivatives under anhydrous conditions (dichloromethane solvent, triethylamine base) .
- Step 2: Alkylation to introduce the ethyl spacer, requiring controlled temperatures (0–5°C) to prevent side reactions .
- Step 3: Sulfonamide coupling using thiophene-2-sulfonyl chloride under basic conditions (pyridine or NaH) .
Key optimizations: Solvent polarity (DMF enhances intermediate solubility), reaction time (monitored via TLC), and inert atmosphere (N₂/Ar) to prevent thiophene oxidation .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm, thiophene protons at δ 6.5–7.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 450.08) and detects impurities (<2% via LC-MS) .
- X-ray Crystallography: Resolves absolute configuration of chiral centers .
Q. How can researchers address solubility challenges in aqueous and organic solvents during biological assays?
Methodological Answer:
- Solvent Screening: Use DMSO for stock solutions, followed by dilution in PBS or Tween-80-containing buffers to maintain solubility >1 mM .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls via post-synthetic oxidation) to enhance aqueous compatibility .
- Co-solvent Systems: Ethanol:water (1:1 v/v) or cyclodextrin-based formulations stabilize the compound in vitro .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., known enzyme inhibitors) and consistent cell passage numbers .
- Purity Verification: Perform HPLC (>98% purity) and elemental analysis to rule out batch variability .
- Computational Validation: Molecular dynamics simulations assess binding mode consistency across protein conformations .
Q. What strategies are recommended for enantiomeric separation given the compound’s chiral centers?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol gradients to resolve enantiomers (resolution >1.5) .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess .
- Crystallization-Induced Diastereomerism: Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate diastereomers .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the benzenesulfonyl group (e.g., electron-withdrawing Cl or NO₂) and thiophene rings .
- Molecular Docking: Predict binding affinities using AutoDock Vina against target proteins (e.g., carbonic anhydrase) to prioritize analogs .
- Pharmacophore Mapping: Identify critical functional groups (e.g., sulfonamide NH for hydrogen bonding) using Schrödinger’s Phase .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Solvent Scalability: Replace DCM with toluene for safer large-scale reactions .
- Purification Efficiency: Use continuous flow chromatography or centrifugal partition chromatography for high-throughput purification .
- Byproduct Control: Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted intermediates .
Q. What isotopic labeling methods are suitable for mechanistic studies of sulfonamide reactivity?
Methodological Answer:
- ²H/¹³C Labeling: Introduce isotopes at the sulfonamide sulfur via reaction with Na₂³⁴SO₃ to track metabolic stability .
- Mass Spectrometry Tracking: Monitor isotopic enrichment (e.g., ²H-labeled thiophene rings) in reaction intermediates .
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
